molecular formula C21H13N3O5 B3716119 N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

Cat. No.: B3716119
M. Wt: 387.3 g/mol
InChI Key: IMCXFKNWGHRMDA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a dioxoisoindole moiety, and a carboxamide functional group, which collectively contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of acetophenone to produce 3-nitroacetophenone. This intermediate is then subjected to further reactions, such as cyclization and amide formation, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxoisoindole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
  • N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxylate
  • N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-sulfonamide

Uniqueness

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it valuable for specialized applications .

Properties

IUPAC Name

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-19(22-14-5-4-8-16(12-14)24(28)29)13-9-10-17-18(11-13)21(27)23(20(17)26)15-6-2-1-3-7-15/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXFKNWGHRMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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